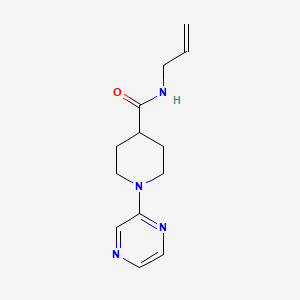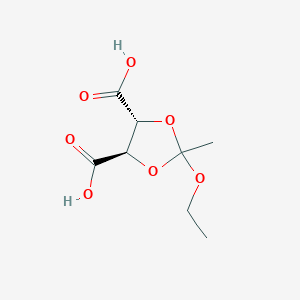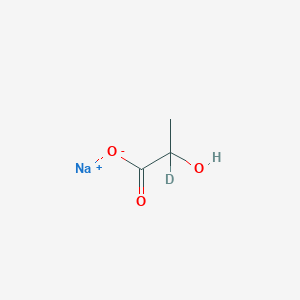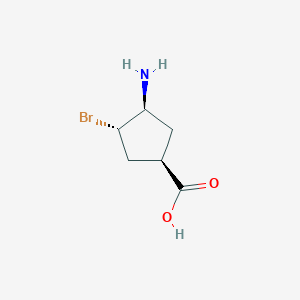![molecular formula C9H12O2 B15166570 Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol CAS No. 482581-52-2](/img/structure/B15166570.png)
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[4300~1,4~]non-2-ene-7,7-diol is a unique organic compound characterized by its tricyclic structure This compound features a three-dimensional cage-like configuration, which is often found in various biologically active natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. The process begins with the formation of a bicyclo[2.2.2]octane intermediate, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.3.1.0~3,7~]decane:
Tricyclo[6.2.1.0~2,7~]undeca-4-ene: Another tricyclic compound with a different ring size and configuration.
Uniqueness
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol is unique due to its specific tricyclic structure and the presence of two hydroxyl groups at the 7,7-positions. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
482581-52-2 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
tricyclo[4.3.0.01,4]non-2-ene-7,7-diol |
InChI |
InChI=1S/C9H12O2/c10-9(11)4-3-8-2-1-6(8)5-7(8)9/h1-2,6-7,10-11H,3-5H2 |
Clé InChI |
QQZQSFWCSVWQTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C13C=CC3C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


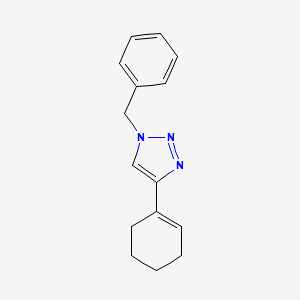
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
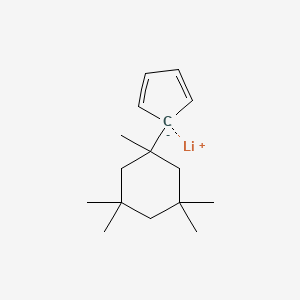
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
